2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone

Description

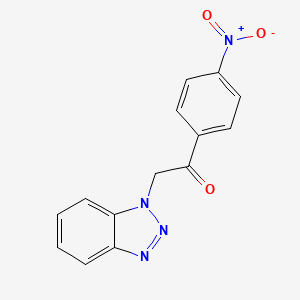

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-14(10-5-7-11(8-6-10)18(20)21)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLCWAVWERRVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350375 | |

| Record name | 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-13-9 | |

| Record name | 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2 Benzotriazol 1 Yl 1 4 Nitrophenyl Ethanone and Its Analogs

Retrosynthetic Analysis and Strategic Precursors for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting it into simpler, commercially available starting materials. For 2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone, the primary disconnection is at the C-N bond between the benzotriazole (B28993) moiety and the α-carbon of the ethanone (B97240) backbone. This disconnection suggests that the target molecule can be synthesized through the formation of this C-N bond.

This retrosynthetic approach identifies two key precursors: a nucleophilic benzotriazole and an electrophilic α-substituted 4-nitroacetophenone derivative. The most logical electrophilic precursor is a 2-halo-1-(4-nitrophenyl)ethanone, such as 2-bromo-1-(4-nitrophenyl)ethanone, where the halogen acts as a good leaving group for nucleophilic substitution by benzotriazole.

Alternatively, disconnection of the C-C bond alpha to the carbonyl group could be considered, which would involve the reaction of a benzotriazolyl-containing nucleophile with a 4-nitrobenzoyl electrophile. However, the formation of the C-N bond is generally a more direct and commonly employed strategy for this class of compounds.

The strategic precursors for the synthesis of this compound are therefore benzotriazole and a 2-halo-1-(4-nitrophenyl)ethanone.

| Target Molecule | Disconnection | Strategic Precursors |

| This compound | C-N bond | Benzotriazole and 2-halo-1-(4-nitrophenyl)ethanone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) |

Classical Synthetic Approaches for α-Benzotriazolyl Ketones

Classical methods for the synthesis of α-benzotriazolyl ketones have been well-established and primarily rely on nucleophilic substitution and condensation reactions.

Benzotriazole is an effective nucleophile that can be alkylated at one of its nitrogen atoms. The N-alkylation of benzotriazole is a common method for introducing the benzotriazolyl group into various organic molecules. In the context of α-benzotriazolyl ketones, this involves the reaction of benzotriazole with an appropriate electrophile containing a ketone functionality. The regioselectivity of the alkylation (N1 vs. N2) can be an important consideration and is often influenced by the reaction conditions and the nature of the electrophile.

A widely used and direct method for the synthesis of α-benzotriazolyl ketones is the nucleophilic substitution reaction between a phenacyl halide and benzotriazole. Phenacyl halides, such as phenacyl bromides or chlorides, are readily available or can be synthesized by the α-halogenation of the corresponding acetophenones. The reaction typically proceeds via an SN2 mechanism, where the benzotriazolide anion attacks the α-carbon of the phenacyl halide, displacing the halide ion.

The reaction is generally carried out in the presence of a base to deprotonate benzotriazole, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or triethylamine. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed.

For the specific synthesis of this compound, the reaction would involve 2-bromo-1-(4-nitrophenyl)ethanone and benzotriazole in the presence of a suitable base and solvent.

| Phenacyl Halide | Nucleophile | Base (Example) | Solvent (Example) | Product |

| 2-Bromo-1-(4-nitrophenyl)ethanone | Benzotriazole | Potassium Carbonate | DMF | This compound |

| 2-Chloro-1-phenylethanone | Benzotriazole | Triethylamine | Acetonitrile | 2-(Benzotriazol-1-yl)-1-phenylethanone |

Condensation reactions, such as the Claisen-Schmidt condensation, are fundamental in ketone synthesis for forming carbon-carbon bonds. While not directly forming the C-N bond of the target molecule, these methods can be used to construct the ketone backbone prior to the introduction of the benzotriazole moiety. For instance, an aldol-type condensation could be employed to synthesize a chalcone derivative, which could then be further functionalized.

Alpha-substitution reactions of ketones are also crucial. The enolate-mediated α-halogenation of 1-(4-nitrophenyl)ethanone is the key step in preparing the 2-halo-1-(4-nitrophenyl)ethanone precursor required for the subsequent reaction with benzotriazole.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Catalytic methods offer significant advantages in terms of efficiency and atom economy. For the formation of the C-N bond in α-benzotriazolyl ketones, transition metal-catalyzed cross-coupling reactions could be explored, although direct nucleophilic substitution is often more straightforward for this particular transformation.

More relevant to the synthesis of analogs are modern catalytic methods for C-C bond formation. For instance, palladium-catalyzed α-arylation of ketones is a powerful tool for creating α-aryl ketones, which could be precursors to more complex α-benzotriazolyl ketone analogs. mdpi.comnih.gov Copper-catalyzed methods have also been developed for the α-arylation of ketones. acs.org

Microwave-assisted synthesis has emerged as a sustainable and efficient technique for a wide range of organic transformations, including the synthesis of benzotriazole derivatives. nih.govnih.govsemanticscholar.orgmdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The N-alkylation of benzotriazole with phenacyl halides could potentially be accelerated under microwave conditions, offering a greener alternative to traditional synthetic protocols.

Recent research has also highlighted the use of benzotriazole itself as a sustainable and inexpensive ligand in various metal-catalyzed coupling reactions, underscoring its versatility in modern organic synthesis. nih.gov

| Synthetic Approach | Catalyst/Promoter (Example) | Key Advantages |

| Microwave-Assisted Synthesis | - | Reduced reaction times, improved yields, energy efficiency |

| Palladium-Catalyzed α-Arylation | Palladium complexes | Formation of complex α-aryl ketone precursors |

| Copper-Catalyzed α-Arylation | Copper salts | Use of a more abundant and less expensive metal |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry, offering substantial improvements over conventional heating methods. nih.govresearchgate.net This technique utilizes microwave irradiation to heat reactants and solvents directly, which can accelerate reaction rates, increase product yields, and lead to cleaner chemical transformations. nih.gov For the synthesis of benzotriazole derivatives, microwave-assisted protocols have proven to be highly effective. rjptonline.orgmdpi.com

Studies comparing conventional and microwave-assisted synthesis for various benzotriazole derivatives have consistently shown that the microwave approach dramatically reduces reaction times—from several hours to just a few minutes—while simultaneously improving the percentage yield. nih.gov For instance, the synthesis of 1-chloromethylbenzotriazole was completed in 4 minutes and 20 seconds with an 85% yield under microwave irradiation, compared to 6 hours and a 68% yield via conventional reflux. nih.govresearchgate.net Similarly, other derivatives have shown a jump in yield from the 65-72% range to 83-93% with the application of microwave energy. nih.gov These findings strongly suggest that the synthesis of this compound and its analogs would benefit from similar enhancements in efficiency and yield. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Derivatives

| Derivative | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

|---|---|---|---|---|

| 5-Substituted Benzotriazole Amides | 3-6 hours | 65-72% | 3-7 minutes | 83-93% |

| 1-Chloromethylbenzotriazole | 6 hours | 68% | 4 min 20 sec | 75% |

| 5-Chloromethylbenzotriazole | 2 hr 45 min | 72% | 4 min 20 sec | 85% |

Data synthesized from comparative studies on benzotriazole derivatives. nih.gov

Flow Chemistry Methodologies for Enhanced Efficiency

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering improved safety, scalability, and process control. bohrium.commtak.hu This technology is increasingly being adopted for the synthesis of fine chemicals and active pharmaceutical ingredients, including various heterocyclic scaffolds. uc.pt While a specific flow synthesis protocol for this compound has not been detailed in the literature, the successful application of flow chemistry to other nitrogen-containing heterocycles, such as indoles, quinoxalines, and triazoles, demonstrates its potential applicability. uc.ptmdpi.com

The advantages of flow chemistry include the ability to safely handle hazardous reagents and intermediates due to the small reactor volumes, precise control over reaction parameters like temperature and pressure, and the potential for automation and multi-step sequential synthesis. mtak.hu For example, flow processes have been developed for the synthesis of N-heterocycles from levulinic acid and for the functionalization of indole nitrogen, showcasing the versatility of this approach. mdpi.comfrontiersin.org Adapting these principles could lead to a more efficient, scalable, and safer manufacturing process for this compound and its derivatives.

Derivatization Strategies for this compound

Derivatization of the core structure of this compound allows for the systematic exploration of its chemical space and the generation of analogs with potentially new properties. Key sites for modification include the ketone carbonyl, the 4-nitrophenyl ring, and the benzotriazole nitrogen atoms.

Transformations at the Ketone Carbonyl Center

The ketone carbonyl group is a versatile functional handle for a variety of chemical transformations. Standard derivatization reactions for ketones can be readily applied to introduce new functionalities.

One common strategy is the formation of hydrazones through reaction with substituted hydrazines. For example, condensation with aromatic aldehydes can yield Schiff's bases, a reaction that can be efficiently carried out under microwave conditions. rjptonline.orgproquest.com This approach has been used to synthesize N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives. proquest.com

Another key transformation is reductive amination, where the ketone is converted into an amine. This process typically involves the initial formation of an imine, followed by reduction. frontiersin.org This reaction provides a direct route to secondary and tertiary amines, significantly diversifying the molecular structure. frontiersin.org

Table 2: Potential Derivatization Reactions at the Ketone Carbonyl

| Reagent | Product Type |

|---|---|

| Substituted Hydrazines (e.g., Hydrazine Hydrate) | Hydrazones |

| Aromatic Aldehydes (post-hydrazide formation) | Schiff Bases |

Chemical Modifications of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group offers several avenues for chemical modification, primarily centered on the reactivity of the nitro group and the aromatic ring.

The most significant transformation is the reduction of the nitro group to an amine. wikipedia.orgyoutube.com This conversion is a cornerstone of aromatic chemistry and can be achieved using various reagents, such as iron in the presence of acid (e.g., HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). youtube.comorganic-chemistry.org The resulting 4-aminophenyl derivative is a valuable intermediate that opens up a vast array of subsequent reactions, including diazotization and conversion to many other functional groups. youtube.com The reduction is often chemoselective, tolerating other functional groups within the molecule. organic-chemistry.org

Furthermore, the presence of a strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.orgwikipedia.orglibretexts.org This allows for the displacement of other substituents (if present) on the ring by nucleophiles. The nitro group, being in the para position relative to the ethanone substituent, effectively stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution reaction. wikipedia.orgnih.gov

Reactivity at the Benzotriazole Nitrogen Atoms for Structural Diversification

The benzotriazole ring system contains three nitrogen atoms, but alkylation and other electrophilic attacks typically occur at the N-1 or N-2 positions. The regioselectivity of these reactions is a critical aspect of derivatization. Generally, a mixture of N-1 and N-2 substituted isomers is formed, with the N-1 product often being the major isomer due to the greater aromatic stability of the resulting benzenoid tautomer. researchgate.net

However, reaction conditions and catalysts can be tuned to favor one isomer over the other. For instance, rhodium-catalyzed reactions have been developed that show excellent selectivity for the N-2 position. nih.gov Various methods for N-alkylation have been explored, including reactions with alkyl halides under basic conditions, which can be performed with or without a solvent and sometimes under phase-transfer catalysis or microwave irradiation. researchgate.netcsic.es This reactivity allows for the introduction of a wide variety of substituents at the nitrogen atoms, providing a powerful tool for structural diversification.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Benzotriazol 1 Yl 1 4 Nitrophenyl Ethanone

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characteristics and Bonding Information

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule and to obtain information about its bonding framework. By analyzing the absorption of infrared radiation (FT-IR) and the inelastic scattering of monochromatic light (Raman), the characteristic vibrational modes of the molecule can be determined.

The vibrational spectrum of 2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone is dominated by the characteristic bands of its constituent functional groups: the ketone, the nitro group, and the benzotriazole (B28993) ring system.

The ketone (C=O) stretching vibration is one of the most intense and readily identifiable bands in the IR spectrum, typically appearing in the range of 1650-1750 cm⁻¹ mdpi.comasianpubs.org. For α,β-unsaturated or aryl ketones, this band is usually observed at a lower frequency due to conjugation. In the case of the title compound, the C=O stretching vibration is expected to be observed in the lower end of this range, likely between 1680 cm⁻¹ and 1700 cm⁻¹, due to the electronic influence of the adjacent 4-nitrophenyl ring.

The nitro (NO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically strong and appears in the region of 1500-1570 cm⁻¹ researchgate.net. The symmetric NO₂ stretching vibration is usually of medium to strong intensity and is found in the 1300-1370 cm⁻¹ range researchgate.net. These bands are indicative of the presence of the nitro functional group on the phenyl ring.

The benzotriazole moiety exhibits several characteristic vibrational modes. The N-H stretching vibration, if present in a tautomeric form, would appear as a broad band in the 3000-3500 cm⁻¹ region; however, in the N-substituted 2-(Benzotriazol-1-yl) isomer, this band will be absent. The C-H stretching vibrations of the aromatic rings (benzotriazole and nitrophenyl) are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings typically appear as a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The triazole ring breathing modes and other deformations can be found in the fingerprint region (below 1400 cm⁻¹). For instance, C-H in-plane and out-of-plane bending vibrations of the benzotriazole ring are reported around 1207 cm⁻¹ and in the 740-880 cm⁻¹ range, respectively researchgate.net.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on literature data for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | 1680 - 1700 |

| Nitro | Asymmetric NO₂ stretch | 1500 - 1570 |

| Nitro | Symmetric NO₂ stretch | 1300 - 1370 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aromatic | C=C stretch | 1400 - 1600 |

| Benzotriazole | Ring vibrations | Fingerprint region (<1400) |

To achieve a more precise and detailed assignment of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT) mdpi.comnih.gov. Computational methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the optimized molecular geometry and the harmonic vibrational frequencies mdpi.comnih.gov.

The calculated vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data nih.gov. The Potential Energy Distribution (PED) analysis, obtained from the computational output, provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration mdpi.com. This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple vibrational modes. For instance, the PED can help to differentiate between the various C-C and C-N stretching modes within the benzotriazole ring and to identify mixing between the ketone C=O stretch and other vibrations.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. This information provides valuable insights into the molecular structure and bonding.

The fragmentation of this compound in the mass spectrometer is expected to be directed by the presence of the ketone, the nitro group, and the benzotriazole ring. The most common fragmentation reaction for ketones is the α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group thieme-connect.de.

For the title compound, two primary α-cleavage pathways are anticipated:

Cleavage of the bond between the carbonyl carbon and the 4-nitrophenyl ring, leading to the formation of a benzotriazolyl-acetyl cation and a 4-nitrophenyl radical.

Cleavage of the bond between the carbonyl carbon and the methylene (B1212753) group, resulting in a 4-nitrophenylcarbonyl cation and a benzotriazolylmethyl radical.

The relative abundance of the resulting fragment ions will depend on their stability. The 4-nitrophenylcarbonyl cation is expected to be a prominent peak due to the stability of the acylium ion.

Further fragmentation of the primary ions is also expected. The benzotriazole moiety can undergo characteristic fragmentation, often involving the loss of a nitrogen molecule (N₂) to form a stable carbocation. The 4-nitrophenyl group can also fragment, for example, through the loss of NO₂ or NO.

A plausible fragmentation pathway would involve the initial formation of the molecular ion [M]⁺•, followed by a series of cleavage and rearrangement reactions. The high-resolution capabilities of the mass spectrometer allow for the accurate mass determination of each fragment ion, which in turn enables the confident assignment of their elemental compositions and supports the proposed fragmentation mechanisms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, which are functional groups that absorb light in the ultraviolet and visible regions. The molecule this compound contains several chromophores, including the benzotriazole ring system, the 4-nitrophenyl group, and the ketone.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions youtube.compharmatutor.org.

π→π transitions* are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are expected for the aromatic rings (benzotriazole and nitrophenyl) and the carbonyl group. The extensive conjugation in the molecule will likely result in a red shift (shift to longer wavelengths) of these absorption bands. Benzotriazole derivatives are known to be effective UV absorbers, with absorption maxima often in the 200-400 nm range nih.govnih.gov.

n→π transitions* are generally of lower intensity (small molar absorptivity, ε) and involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The lone pair electrons on the oxygen atom of the ketone and the nitrogen atoms of the benzotriazole and nitro groups can undergo n→π* transitions. These transitions typically occur at longer wavelengths than the π→π* transitions.

The presence of the nitro group, a strong electron-withdrawing group, and the benzotriazole ring, which can act as an electron donor, creates a "push-pull" system that can lead to intramolecular charge transfer (ICT) upon electronic excitation. This ICT character can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum. The polarity of the solvent can also affect the position of the absorption maxima, with polar solvents often causing a shift in the n→π* and π→π* transitions.

Theoretical and Computational Chemistry Approaches to 2 Benzotriazol 1 Yl 1 4 Nitrophenyl Ethanone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the electronic properties of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels within a molecule. For 2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone, DFT methods like B3LYP are commonly employed with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. These calculations yield fundamental information about the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential, which are crucial for predicting its behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, the presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly its susceptibility to nucleophilic attack. The analysis of the frontier orbitals can predict whether a reaction will proceed and can

Prediction of Spectroscopic Properties and Validation with Experimental Data

While specific validated data for this compound is scarce, the general principles of computational prediction for similar molecules are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals such as B3LYP. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). For this compound, one would expect distinct signals corresponding to the protons and carbons of the benzotriazole (B28993), the methylene (B1212753) bridge, and the 4-nitrophenyl group. The electron-withdrawing nature of the nitro group and the carbonyl group would significantly influence the chemical shifts of the adjacent aromatic and methylene protons and carbons.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements after geometric optimization. These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. For a molecule like this compound, key vibrational modes would include the C=O stretch of the ketone, the N-N and N=N stretches of the triazole ring, the symmetric and asymmetric stretches of the NO₂ group, and various C-H and C=C stretching and bending modes of the aromatic rings. Computational software can visualize these vibrations, aiding in the assignment of experimental spectra. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and methodological approximations.

A hypothetical table of predicted vs. experimental vibrational frequencies is shown below to illustrate the concept.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1690 | N/A | Ketone carbonyl stretch |

| νₐₛ(NO₂) | 1525 | N/A | Asymmetric NO₂ stretch |

| νₛ(NO₂) | 1345 | N/A | Symmetric NO₂ stretch |

| ν(C-N) | 1300 | N/A | Benzotriazole C-N stretch |

The electronic absorption properties of molecules can be predicted using TD-DFT. This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the absorption maxima (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum would be expected to show absorptions arising from π→π* and n→π* transitions within the benzotriazole and 4-nitrophenyl chromophores. The presence of the nitro group, a strong electron-withdrawing group, and the conjugated system can lead to intramolecular charge transfer (ICT) bands, which are often sensitive to solvent polarity. Computational analysis can identify the specific molecular orbitals involved in these transitions (e.g., HOMO to LUMO transitions) and characterize their nature (e.g., ICT). Studies on similar benzotriazole derivatives often show absorption bands in the UV-A and UV-B regions (280-400 nm).

Table 2: Illustrative Predicted Electronic Transition Data Note: This data is hypothetical and for illustrative purposes only.

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 295 | 0.21 | HOMO-1 → LUMO |

Intermolecular Interaction Studies (e.g., host-guest chemistry, non-biological assemblies)

Intermolecular interactions are crucial in determining the solid-state structure (crystal packing) and the behavior of a molecule in solution or in complex with other molecules. Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule, held together by non-covalent forces.

While no specific host-guest studies involving this compound as either host or guest were found, its structural features suggest potential interaction modes. The benzotriazole and nitrophenyl rings can participate in π-π stacking interactions. The oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors. These capabilities could allow it to interact with complementary host molecules like cyclodextrins or calixarenes, which have hydrophobic cavities and/or hydrogen bond donor sites.

Computational methods can be used to model these interactions. By docking the molecule into the cavity of a host, one can calculate the binding energy and geometry of the resulting complex. The analysis of these non-covalent interactions provides insight into the stability and nature of the host-guest assembly. Similarly, calculations can predict how molecules of this compound might self-assemble in the solid state, forming dimers or larger aggregates through hydrogen bonding and π-stacking.

Applications of 2 Benzotriazol 1 Yl 1 4 Nitrophenyl Ethanone in Chemical Synthesis and Materials Science Excluding Biological/medicinal Applications

Role as a Synthetic Intermediate in Complex Organic Transformations

As an N-acylbenzotriazole, 2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone serves as a stable and effective acylating agent, facilitating a variety of organic reactions. The benzotriazole (B28993) group acts as an excellent leaving group, which can be readily displaced by a range of nucleophiles, making it a valuable tool in the synthesis of complex molecular architectures.

Precursor to Diverse Heterocyclic Systems

While direct studies on the use of this compound for the synthesis of a wide array of heterocycles are emerging, the reactivity of closely related analogs provides a strong indication of its potential. For instance, similar compounds such as 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one have been successfully employed in the synthesis of chalcones and thiosemicarbazones. These compounds are well-established precursors for a variety of heterocyclic systems, including pyrimidines, benzodiazepines, and thiazoles.

The Claisen-Schmidt condensation of the aforementioned 4-nitrophenyl substituted triazolyl ethanone (B97240) with various aldehydes yields chalcones, which can then undergo cyclization reactions with reagents like hydrazine, thiourea, or guanidine to form the corresponding heterocyclic rings. Similarly, its reaction with N-phenylhydrazinecarbothioamide leads to the formation of thiosemicarbazones, which are also versatile building blocks for heterocyclic synthesis mdpi.commdpi.com. Given the structural similarities, this compound is expected to exhibit comparable reactivity, making it a promising precursor for a diverse range of heterocyclic compounds.

Building Block for Multifunctional Scaffolds

The ability of N-acylbenzotriazoles to act as efficient C-acylating agents makes them valuable for constructing multifunctional molecular scaffolds. Research has demonstrated that N-acylbenzotriazoles, including a 4-nitrophenyl derivative, can be used for the regiospecific C-acylation of electron-rich heterocycles like pyrroles and indoles in the presence of a Lewis acid such as titanium tetrachloride nih.gov. This reaction introduces the 4-nitrophenylethanone moiety onto the heterocyclic core, creating a scaffold with multiple functional groups that can be further elaborated.

The resulting acylated heterocycles are important intermediates in the synthesis of a variety of complex natural products and biologically active molecules. The presence of the nitro group in the phenyl ring of this compound offers an additional site for chemical modification, such as reduction to an amino group, which can then participate in further synthetic transformations. This dual reactivity enhances its utility as a building block for creating diverse and complex molecular architectures.

Potential in Catalysis or Ligand Design for Metal Coordination

The unique structural features of this compound, which include the benzotriazole moiety and the 4-nitrophenyl group, suggest its potential utility in the fields of catalysis and coordination chemistry.

Organocatalytic Applications

While specific studies detailing the use of this compound as an organocatalyst are not yet prevalent, the broader class of benzotriazole derivatives has shown promise in this area. The nitrogen atoms of the benzotriazole ring can potentially act as hydrogen bond donors or acceptors, a key feature in many organocatalytic transformations. The electron-withdrawing nature of the 4-nitrophenyl group could modulate the electronic properties of the benzotriazole system, potentially enhancing its catalytic activity in certain reactions. Further research is needed to explore the viability of this compound as a catalyst in reactions such as asymmetric aldol additions, Michael additions, or Diels-Alder reactions.

Ligand Scaffolding for Transition Metal Catalysis

The benzotriazole moiety is a well-known coordinating agent for various transition metals. The nitrogen atoms of the triazole ring can act as donor sites, forming stable complexes with metal ions. The resulting metal complexes have potential applications in various catalytic processes. The presence of the 4-nitrophenyl group in this compound could influence the electronic environment of the metal center in such complexes, thereby tuning their catalytic activity and selectivity. For example, transition metal complexes of benzotriazole derivatives have been investigated for their catalytic activity in cross-coupling reactions and oxidation reactions. While specific applications of complexes derived from this compound are yet to be reported, its potential as a ligand for the development of novel catalysts remains an area of interest for future research.

Advanced Materials Research Potential (Non-Biological)

Recent investigations into the properties of nitro-substituted benzotriazole derivatives have revealed their potential for applications in the field of advanced materials, particularly as high-energy materials. The combination of the nitrogen-rich benzotriazole ring and the energetic nitro group can lead to compounds with high densities, good thermal stability, and significant detonation performance nih.govresearchgate.net.

Investigation of Optical and Electronic Properties for Device Applications

There is a lack of specific research investigating the optical and electronic properties of this compound for device applications. However, the constituent functional groups, namely the benzotriazole and nitrophenyl moieties, are known to be active in various optical and electronic materials.

Benzotriazole derivatives are recognized for their thermal and photo-stability and are often incorporated into larger molecular systems to enhance these properties. The benzotriazole ring system is electron-deficient, a characteristic that is often exploited in the design of materials for organic electronics.

The 4-nitrophenyl group is a well-known electron-withdrawing group, which can impart significant electronic and non-linear optical (NLO) properties to a molecule. The presence of the nitro group often leads to a large dipole moment and can enhance the second-order NLO response, a key property for materials used in electro-optic devices. For instance, polymers containing nitrophenyl groups have been studied for their electrochromic properties, demonstrating the ability to change color upon the application of an electrical potential. researchgate.net

The combination of an electron-deficient benzotriazole and a strong electron-withdrawing nitrophenyl group in this compound suggests potential for interesting photophysical properties, such as intramolecular charge transfer (ICT), which is crucial for applications in sensors and organic light-emitting diodes (OLEDs). However, without experimental data, its specific absorption and emission characteristics, as well as its performance in electronic devices, remain speculative.

Incorporation into Polymer Systems for Functional Materials

The direct incorporation of this compound into polymer systems has not been reported in the available literature. However, benzotriazole and nitrophenyl-containing monomers are frequently used to synthesize functional polymers.

Benzotriazole-based polymers have been investigated for their use in organic solar cells, where the benzotriazole unit acts as an electron-accepting moiety. mdpi.com These polymers are noted for their wide bandgap and high hole mobility. mdpi.com The incorporation of such units can enhance the thermal stability and charge-transporting properties of the resulting polymer.

Polymers containing nitrophenyl side chains have been explored for their NLO properties. researchgate.net The pendant nitrophenyl groups can be aligned in an electric field, leading to a macroscopic NLO response. This makes such polymers candidates for applications in optical communications and data storage.

Given its structure, this compound could potentially be modified to create a monomer and then polymerized. The resulting polymer would be expected to exhibit a combination of the properties conferred by both the benzotriazole and nitrophenyl groups, such as thermal stability and electronic activity.

Exploration in Self-Assembly and Supramolecular Architectures

There are no specific studies on the self-assembly or supramolecular architecture of this compound. The principles of supramolecular chemistry, however, allow for predictions about its potential behavior.

The benzotriazole moiety is capable of forming hydrogen bonds and π-π stacking interactions, which are key driving forces for self-assembly. Research on other benzotriazole derivatives has shown their ability to form well-ordered crystalline structures through such interactions. nih.govresearchgate.netnih.gov For example, the crystal structure of a related compound, 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, reveals the formation of inversion dimers through C-H···O hydrogen bonds. nih.govresearchgate.netnih.gov

The nitrophenyl group can also participate in π-π stacking and dipole-dipole interactions. The combination of these functional groups in one molecule could lead to the formation of complex and ordered supramolecular structures. The study of poly(benzotriazole)-b-poly(alkyl methacrylate)s has demonstrated the formation of various morphologies, including toroids, lamellae, and nanofibers, through solution-based self-assembly. rsc.org

Utility in Analytical Chemistry Methodologies

The utility of this compound as a derivatizing agent or an analytical probe has not been documented. In principle, the ketone functional group could be used to react with specific analytes, such as hydrazines or amines, to form derivatives that are more easily detectable by techniques like HPLC or mass spectrometry. The presence of the chromophoric nitrophenyl group could facilitate UV-Vis detection of these derivatives.

Benzotriazole chemistry has been utilized in creating affinity labeling probes for protein modification, aiding in target identification. gsconlinepress.com This suggests that benzotriazole-containing molecules can be designed to interact specifically with biological targets. However, the specific application of this compound for such purposes has not been explored.

Future Directions and Emerging Research Challenges for 2 Benzotriazol 1 Yl 1 4 Nitrophenyl Ethanone

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry's increasing focus on green chemistry necessitates the development of synthetic pathways that are not only efficient but also environmentally benign. For 2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone, future research will likely pivot from traditional synthesis methods towards more sustainable alternatives. Key areas of investigation will include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption. nih.gov Solvent-free reaction conditions, or the use of aqueous media, represent another critical avenue, minimizing the reliance on volatile and often toxic organic solvents. gsconlinepress.comgsconlinepress.comrsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, improved yields. | Optimization of microwave parameters (power, temperature, time). |

| Solvent-Free Reactions | Minimized use of hazardous solvents, simplified workup procedures. | Use of solid-state reactions or grinding techniques. |

| Aqueous Media Synthesis | Environmentally benign, low cost, enhanced safety. | Development of water-soluble catalysts and reagents. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, simplified product purification. | Design of novel nanocatalysts (e.g., ZnO) for C-N bond formation. rsc.org |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, time and resource savings. | Designing cascade reactions that form multiple bonds in a single operation. |

Exploration of Unprecedented Reactivity and Novel Mechanistic Pathways

Understanding the fundamental reactivity of this compound is crucial for unlocking its full potential. The molecule contains several reactive sites: the benzotriazole (B28993) ring, the active methylene (B1212753) group, the carbonyl group, and the nitroaromatic system. Future research should aim to explore novel transformations that leverage these functionalities. For instance, the nitro group can be reduced to an amine, opening pathways to a new family of derivatives with different electronic and chemical properties. mdpi.com

Mechanistic studies will be vital to understand and predict the compound's behavior. Theoretical calculations can be employed to investigate degradation pathways, similar to studies on other benzotriazoles, which could reveal how the molecule interacts with reactive species like hydroxyl radicals. nih.gov An emerging area of interest is the use of visible light-induced reactions, which offer a sustainable approach to chemical transformations. rsc.org Investigating whether this compound can participate in photocatalytic or electron donor-acceptor (EDA) complex-mediated reactions could lead to the discovery of entirely new synthetic methodologies and products. rsc.org

Application of Machine Learning and AI in Predicting Properties and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes, thereby reducing the time and cost associated with experimental work. premierscience.comnih.gov For this compound and its prospective derivatives, AI/ML models can be trained on existing chemical data to predict a wide range of characteristics.

These predictive models can forecast fundamental physicochemical properties such as solubility, melting point, and lipophilicity. semanticscholar.org More advanced applications include predicting spectroscopic signatures (NMR, IR), which would aid in structural characterization. In the realm of reactivity, ML algorithms can predict the most likely sites of reaction, the outcomes of specific transformations, and even reaction yields under various conditions. semanticscholar.org This computational screening can help prioritize the most promising synthetic routes and derivative structures for experimental validation, accelerating the discovery of molecules with desired functionalities. springernature.com

| AI/ML Application Area | Predicted Property/Outcome | Potential Impact |

| Property Prediction | Solubility, melting point, electronic properties, toxicity. | Faster screening of derivatives for specific applications. |

| Reactivity Prediction | Reaction regioselectivity, potential side products, reaction yields. | Optimization of synthetic routes with fewer experiments. semanticscholar.org |

| Drug Discovery (Hypothetical) | Target binding affinity, ADME properties. | Early-stage virtual screening for potential therapeutic relevance. nih.govspringernature.com |

| Materials Science | Electronic band gap, charge transport properties, stability. | Design of novel organic materials for electronic devices. |

Integration into Advanced Functional Materials with Tunable Properties (Non-Biological)

The unique combination of an electron-accepting nitro group and the versatile benzotriazole moiety makes this compound an attractive building block for advanced functional materials. wiley-vch.de Research in this area will focus on incorporating this molecule into larger systems to create materials with specific, tunable properties for non-biological applications.

One promising direction is in the field of nonlinear optics (NLO). The push-pull electronic nature of the molecule (with the nitro group as an acceptor) suggests potential for second- or third-order NLO activity, which is crucial for applications in telecommunications and optical computing. researchgate.net Another area is organic electronics, where the compound or its derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as charge-transporting materials. The benzotriazole unit is known for its thermal stability and ability to coordinate with metals, opening possibilities for creating robust metal-organic frameworks (MOFs) with tailored electronic or porous properties. researchgate.net

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies for Comprehensive Understanding

A holistic understanding of this compound requires a multi-pronged approach that synergistically combines synthesis, spectroscopy, and computational modeling. While synthesis provides the physical compounds, advanced spectroscopic techniques are essential for unambiguous structural confirmation and for probing molecular dynamics. Techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy are standard for characterization. nih.govwisdomlib.org

Computational chemistry, including Density Functional Theory (DFT) calculations, can provide deep insights that are often inaccessible through experiments alone. These methods can be used to calculate molecular geometries, electronic structures, and vibrational frequencies, which can then be compared with experimental spectroscopic data for validation. nih.gov Molecular docking and dynamics simulations, although often used in a biological context, can also be adapted to model interactions with surfaces or within a material's crystal lattice. nih.gov This integrated strategy, where computational predictions guide synthetic efforts and spectroscopic results validate both, will be indispensable for rationally designing new derivatives and materials based on the this compound scaffold.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.